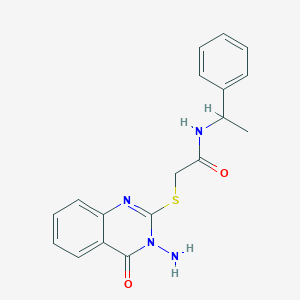
2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide typically involves multiple steps. One common method starts with the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, leading to the formation of 3-amino-3,4-dihydroquinazolin-4-one . This intermediate is then acylated with succinic anhydride to produce N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and green chemistry approaches, such as deep eutectic solvents (DES), can enhance the efficiency and sustainability of the synthesis . These methods not only improve yields but also reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities and properties .
科学研究应用
2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
相似化合物的比较
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide
- N-(4-oxoquinazolin-3-yl)succinamic acid derivatives
Uniqueness
What sets 2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
540515-38-6 |
|---|---|
分子式 |
C18H18N4O2S |
分子量 |
354.4g/mol |
IUPAC 名称 |
2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C18H18N4O2S/c1-12(13-7-3-2-4-8-13)20-16(23)11-25-18-21-15-10-6-5-9-14(15)17(24)22(18)19/h2-10,12H,11,19H2,1H3,(H,20,23) |
InChI 键 |
GLBCGZFOVIMAKG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2N |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B479337.png)
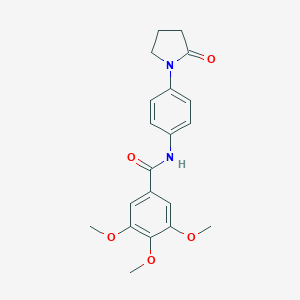
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-methylbenzoate](/img/structure/B479356.png)
![N-(3-chlorophenyl)-2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B479358.png)
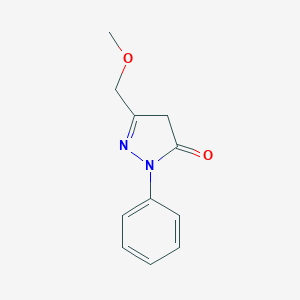
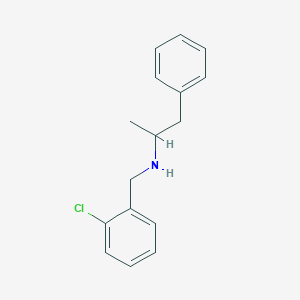
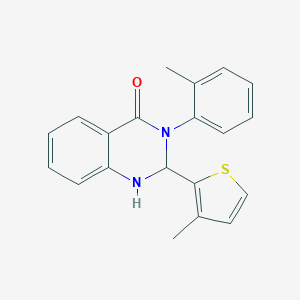
![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B479436.png)
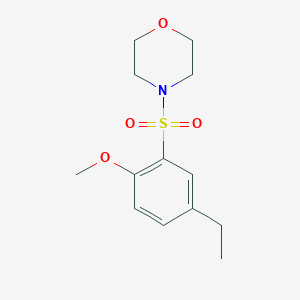
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B479449.png)
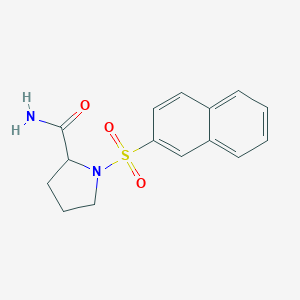
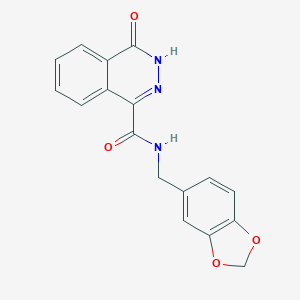
![N-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-2,2-diphenylacetamide](/img/structure/B479480.png)
![3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine](/img/structure/B479483.png)
